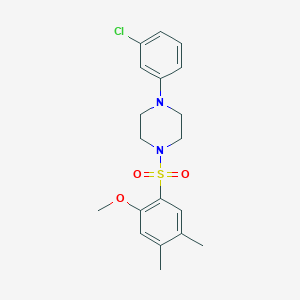

1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine

Description

1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine is a piperazine derivative featuring a 3-chlorophenyl group at the 1-position and a sulfonyl-linked 2-methoxy-4,5-dimethylphenyl moiety at the 4-position. This structure combines aromatic and sulfonamide functionalities, which are common in bioactive compounds targeting neurological and metabolic pathways.

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-14-11-18(25-3)19(12-15(14)2)26(23,24)22-9-7-21(8-10-22)17-6-4-5-16(20)13-17/h4-6,11-13H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJSMMYBRHUHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.

Formation of Piperazine Ring: The piperazine ring is formed by reacting 3-chlorophenylamine with a suitable piperazine precursor under controlled conditions.

Sulfonylation: The resulting piperazine derivative is then subjected to sulfonylation using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product, and advanced purification methods are employed to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

-

Antiviral Activity

Recent studies have indicated that piperazine derivatives exhibit antiviral properties. For instance, compounds similar to 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine have been tested against various viruses, showing significant inhibition of viral replication. A specific study highlighted the efficacy of piperazine derivatives against HIV and influenza viruses, suggesting potential for development as antiviral agents . -

Anticancer Properties

The compound's sulfonyl group enhances its reactivity, making it a candidate for anticancer drug development. Research has demonstrated that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . -

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems. Studies have shown that certain piperazine compounds can inhibit acetylcholinesterase activity, which may lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer's . This interaction highlights the potential of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine in neuropharmacology.

Case Studies

-

Antiviral Testing

A study conducted on various piperazine derivatives demonstrated that compounds with similar structural features to 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine exhibited IC50 values in the low nanomolar range against HIV-1 strains. These findings support the hypothesis that modifications in the piperazine structure can enhance antiviral potency . -

Cancer Cell Line Studies

In vitro studies on human cancer cell lines showed that derivatives of this compound could significantly reduce cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .

Data Tables

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Key Compounds:

Analysis:

- Adamantyl vs.

- Sulfonyl-Aromatic Modifications (R4): Replacing the 2-methoxy-4,5-dimethylphenyl group with a 4-chlorophenyl () removes methoxy and methyl substituents, altering electronic properties and receptor binding selectivity .

Pharmacological Activity

Serotonin Receptor Interactions:

- mCPP (1-(3-Chlorophenyl)piperazine): A 5-HT1B/2C agonist/antagonist, implicated in modulating sympathetic nerve activity and anxiety . The target compound’s sulfonyl group may enhance receptor affinity or alter selectivity.

- TFMPP (1-(3-Trifluoromethylphenyl)piperazine): Exhibits mixed 5-HT1/2 activity, with variable effects on sympathetic discharge . The trifluoromethyl group increases electron-withdrawing effects compared to the target compound’s methoxy-dimethyl substituents.

Key Finding: Sulfonyl modifications (e.g., 2-methoxy-4,5-dimethylphenyl in the target compound) may reduce off-target effects observed in simpler arylpiperazines like mCPP .

Click Chemistry Approaches ()

- Example: Synthesis of 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine from 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine via azide-alkyne cycloaddition .

- Relevance: Click chemistry offers modularity for introducing sulfonyl or other groups in the target compound’s structure.

Physicochemical and Analytical Data

Molecular Properties

Analytical Characterization

Biological Activity

1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine can be represented as follows:

This structure features a piperazine ring substituted with a chlorophenyl group and a methoxy-dimethylphenyl sulfonyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit selective binding to serotonin receptors (5-HT receptors) and dopamine receptors, influencing neurotransmitter activity and potentially leading to therapeutic effects in psychiatric disorders .

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine | MCF-7 | TBD | Apoptosis induction |

| Related Piperazine Derivative | HepG2 | 10.10 | Cell cycle arrest |

| Another Piperazine Analog | MCF-7 | 5.36 | Increased Bax/Bcl-2 ratio |

Antidepressant Activity

In addition to anticancer properties, piperazine derivatives have been investigated for their antidepressant effects. The mechanism likely involves the modulation of serotonin levels through selective serotonin reuptake inhibition (SSRI) properties. This suggests potential applications in treating mood disorders .

Case Studies

- Study on Anticancer Efficacy : A study evaluating the efficacy of piperazine derivatives found that compounds similar to 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine were effective in inducing cell cycle arrest at the S and G2/M phases in cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxic activity .

- Serotonin Receptor Binding Study : Another investigation focused on the binding affinity of piperazine derivatives to serotonin receptors. It was found that certain modifications significantly increased selectivity over 5-HT_2A receptors, indicating potential for developing targeted antidepressant therapies .

Q & A

Q. What are the recommended safety protocols for handling 1-(3-chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine in laboratory settings?

Methodological Answer:

- Hazard Identification: The compound may cause skin corrosion/irritation (Category 2) and serious eye damage/irritation (Category 2A) based on structural analogs like 1-acetyl-4-(4-hydroxyphenyl)piperazine .

- Exposure Control: Use fume hoods for ventilation, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Storage: Store in a cool, dry place (<25°C) in tightly sealed containers away from oxidizers. Use inert packaging materials (e.g., glass or HDPE) to prevent degradation .

Q. What synthetic strategies are effective for synthesizing this compound?

Methodological Answer:

- Core Structure Assembly: Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl groups can be introduced via sulfonation of the phenyl ring using chlorosulfonic acid, followed by substitution with piperazine .

- Key Steps:

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Structural analogs like 1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine show stability up to 200°C .

- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC-UV for degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

- Light Sensitivity: Expose to UV light (254 nm) and analyze spectral changes using UV-Vis spectroscopy. Piperazine sulfonates are generally photostable but may degrade in prolonged UV exposure .

Advanced Research Questions

Q. What analytical methods are recommended for detecting and quantifying metabolites of this compound in biological samples?

Methodological Answer:

- Metabolite Identification: Use gas chromatography-mass spectrometry (GC-MS) or LC-HRMS after derivatization. For example, hydroxylated metabolites of mCPP (a structural analog) were detected via GC-MS after acetylation .

- Sample Preparation:

- Quantification: Internal standards (e.g., deuterated analogs) improve accuracy. Detection limits for piperazine metabolites in urine are typically 10–50 ng/mL .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Substituent Modification: Systematically vary substituents on the phenyl rings (e.g., methoxy, chloro, methyl groups) and analyze effects on target binding. For example:

- Biological Assays:

Q. What are the challenges in differentiating this compound from structurally related drugs like trazodone or nefazodone during toxicological analysis?

Methodological Answer:

- Analytical Differentiation:

- Chromatographic Separation: Use UPLC with a C18 column and gradient elution (acetonitrile/0.1% formic acid). Structural analogs like mCPP elute earlier than trazodone due to differences in hydrophobicity .

- Mass Spectrometry: Monitor unique fragment ions. For example, m/z 244 for 1-(3-chlorophenyl)piperazine vs. m/z 372 for trazodone .

- Metabolite Profiling: Identify exclusive metabolites (e.g., N-acetyl-3-chloroaniline for mCPP vs. hydroxy-trazodone for trazodone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.